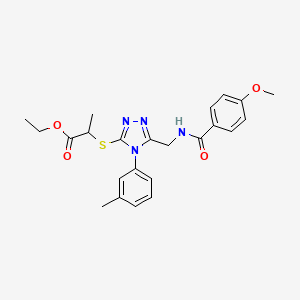

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-5-31-22(29)16(3)32-23-26-25-20(27(23)18-8-6-7-15(2)13-18)14-24-21(28)17-9-11-19(30-4)12-10-17/h6-13,16H,5,14H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNRNUFSPUVVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a novel compound that falls within the class of triazole derivatives. Its unique structure incorporates various functional groups that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H26N4O4S

- Molecular Weight : 454.55 g/mol

- Purity : Typically >95%

Biological Activity

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Similar compounds have shown significant activity against various cancer cell lines and pathogens.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance:

- Case Study : Alam et al. (2011) reported that derivatives of 1,3,4-thiadiazoles demonstrated significant cytotoxic effects against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .

The specific activity of this compound has not been fully elucidated but is anticipated to be significant based on the structural similarities with other active compounds.

Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial effects. Compounds with similar structures have been shown to interact with microbial proteins involved in resistance pathways. For example, derivatives have been effective against various bacterial strains and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The following table summarizes key findings related to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Contains thiadiazole ring | Antitumor activity |

| 1-(3-methylphenyl)-4-(1H-imidazol-1-yl)butan-1-one | Imidazole ring | Antimicrobial properties |

| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Thiadiazole structure | Anticancer activity against multiple cell lines |

These findings suggest that the incorporation of specific functional groups significantly enhances the biological efficacy of triazole-based compounds.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.

- Interaction with Microbial Targets : The compound may disrupt essential microbial functions through interference with protein synthesis or cell wall integrity.

Future Directions in Research

Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thioether derivatives. Key structural analogues and their distinctions are summarized below:

Physicochemical Properties

- Solubility: The target compound’s ethyl propanoate ester likely improves aqueous solubility compared to non-esterified analogues (e.g., thiol or imidate derivatives) . However, its solubility is lower than carboxylate salts of related compounds (e.g., 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acids) .

- Thermal Stability : Triazole derivatives with aryl substituents (e.g., m-tolyl) exhibit higher thermal stability than aliphatic variants due to π-π stacking interactions .

Q & A

Q. What are the key synthetic strategies for ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate?

The synthesis typically involves multi-step reactions:

- Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in ethanol or propanol .

- Functionalization : Introduction of the 4-methoxybenzamido and m-tolyl groups via nucleophilic substitution or condensation reactions. For example, reacting intermediates with 4-methoxybenzoyl chloride in anhydrous solvents like chloroform .

- Thioether linkage : Coupling the triazole-thiol intermediate with ethyl 2-bromopropanoate using cesium carbonate as a base in acetonitrile .

- Optimization : Critical parameters include solvent polarity (e.g., absolute alcohol for high yields ), temperature (80–100°C for cyclization ), and reaction time (4–8 hours for complete conversion ).

Q. How is the structure of this compound confirmed post-synthesis?

- Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), triazole protons (δ ~8.5–9.0 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C of methoxy group) .

- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to verify purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while absolute alcohol minimizes side reactions during cyclization .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) for imine formation or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Purification : Recrystallization from ethanol or ethanol/water mixtures improves purity (yield: 70–85%) .

Q. What methodologies are used to evaluate its potential as a biochemical probe?

- Molecular docking : Screen against target proteins (e.g., kinases, PPAR-γ) using AutoDock Vina to predict binding affinities (∆G < -8 kcal/mol suggests strong interaction) .

- In vitro assays :

- Antimicrobial activity : Microdilution assays (MIC ≤ 25 µg/mL against S. aureus or E. coli) .

- Anticancer activity : MTT assay (IC₅₀ < 50 µM in HeLa or MCF-7 cells) .

- ADME-Tox profiling : Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and hepatocyte stability (t₁/₂ > 60 minutes) .

Q. How can contradictions in biological activity data across studies be addressed?

- Structural analogs : Compare activity of derivatives with varying substituents (e.g., replacing m-tolyl with p-fluorophenyl) to identify pharmacophores .

- Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) .

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and calculate pooled effect sizes (e.g., 95% confidence intervals) .

Q. What computational approaches predict its metabolic stability?

- In silico metabolism : Tools like Schrödinger’s MetaSite predict Phase I/II metabolism sites (e.g., ester hydrolysis or amide oxidation) .

- CYP450 inhibition assays : Fluorescent-based assays using recombinant enzymes (e.g., CYP3A4 IC₅₀ > 10 µM indicates low inhibition risk) .

Data Analysis and Mechanistic Studies

Q. How are substituent effects on bioactivity systematically analyzed?

-

QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donors/acceptors to correlate structure with activity (R² > 0.7 indicates robust models) .

-

SAR tables : Example for triazole derivatives:

Substituent (R) LogP MIC (µg/mL) IC₅₀ (µM) m-Tolyl 3.2 12.5 45 p-Fluorophenyl 2.8 6.25 28

Q. How is regioselectivity in triazole functionalization controlled?

- Steric effects : Bulky substituents (e.g., m-tolyl) favor N1-substitution over N2 due to reduced steric hindrance .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct electrophiles to electron-rich positions via resonance .

Advanced Characterization Techniques

Q. How is crystallographic data utilized to refine synthetic strategies?

- Single-crystal XRD : Resolves bond lengths (e.g., C-S bond ~1.78 Å in thioether linkages) and dihedral angles (e.g., 85–90° between triazole and aryl planes) .

- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., H-bonding vs. π-π stacking) influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.